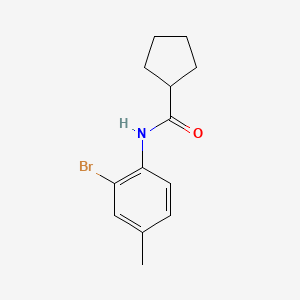
N-(2-bromo-4-methylphenyl)cyclopentanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Synthesis of Mephedrone and Related Compounds
“N-(2-bromo-4-methylphenyl)cyclopentanecarboxamide” is a precursor in the synthesis of mephedrone (4-MMC), a psychoactive substance. The compound’s bromine and carboxamide functional groups make it a valuable intermediate in forming the core structure of mephedrone . Researchers utilize it to study the synthesis routes and to understand the chemical properties of such synthetic cathinones.
Pharmacological Research
Due to its structural similarity to mephedrone, this compound is used in pharmacological studies to explore its interaction with neurotransmitter systems. It helps in understanding the compound’s effects on the central nervous system and potential therapeutic applications or side effects .
Analytical Chemistry
In analytical chemistry, “N-(2-bromo-4-methylphenyl)cyclopentanecarboxamide” serves as a reference material for chromatography and mass spectrometry. It aids in developing detection methods for related compounds in biological samples, which is crucial for toxicology and forensic science .
Material Science
The compound’s unique structure allows for its use in material science research, particularly in the development of novel organic semiconductors. Its molecular configuration can be utilized to study charge transport mechanisms in organic electronic devices .
Chemical Education
This compound is used in educational settings to demonstrate various organic synthesis techniques and reactions. It provides a practical example for students to learn about bromination reactions and amide bond formation .
Development of Analytical Standards
Researchers use “N-(2-bromo-4-methylphenyl)cyclopentanecarboxamide” to develop analytical standards that help in calibrating instruments and ensuring the accuracy of analytical methods in chemical analysis .
Environmental Studies
The compound’s stability and reactivity make it suitable for environmental studies, particularly in understanding the degradation pathways of similar organic molecules in various ecosystems .
Drug Design and Discovery
In drug discovery, the compound’s framework is used to design new molecules with potential pharmacological activities. Its structure-activity relationship (SAR) studies contribute to the development of new therapeutic agents .
properties
IUPAC Name |
N-(2-bromo-4-methylphenyl)cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO/c1-9-6-7-12(11(14)8-9)15-13(16)10-4-2-3-5-10/h6-8,10H,2-5H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTXQWVFEPJWDSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2CCCC2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101329775 |
Source


|
| Record name | N-(2-bromo-4-methylphenyl)cyclopentanecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101329775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
8.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47194818 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(2-bromo-4-methylphenyl)cyclopentanecarboxamide | |
CAS RN |
543704-93-4 |
Source


|
| Record name | N-(2-bromo-4-methylphenyl)cyclopentanecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101329775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-[(5-chloro-2-thienyl)methylene]-2-hydroxy-2-phenylacetohydrazide](/img/structure/B5801638.png)
![N-ethyl-N-[(2-hydroxy-6-methoxy-3-quinolinyl)methyl]propanamide](/img/structure/B5801640.png)
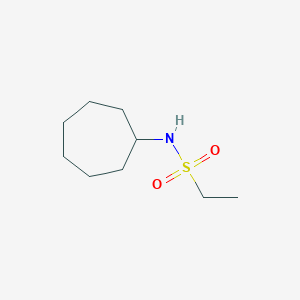
![N'-{[2-(2,4,5-trichlorophenoxy)acetyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5801652.png)
![N-[4-(diethylamino)phenyl]-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B5801660.png)


![3-methyl-N'-[(2-phenylbutanoyl)oxy]benzenecarboximidamide](/img/structure/B5801671.png)
![N-(4-fluorophenyl)-2-[4-(2-fluorophenyl)-1-piperazinyl]acetamide](/img/structure/B5801689.png)
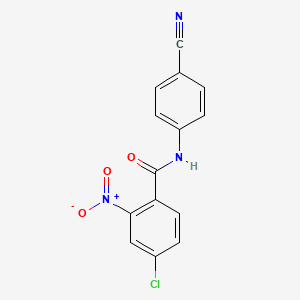
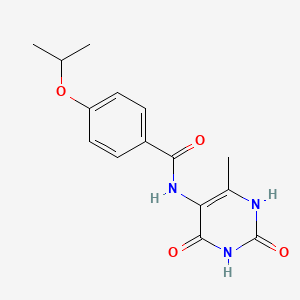
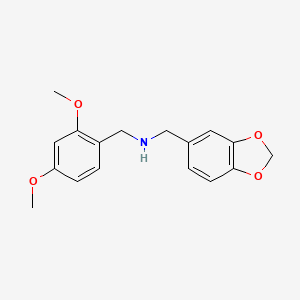

![N-(1-propyl-4-piperidinyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide](/img/structure/B5801760.png)